molecular formula C24H22ClN3O2 B15096784 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide

Cat. No.: B15096784
M. Wt: 419.9 g/mol
InChI Key: PTJHYSRNQDMGAW-UHFFFAOYSA-N
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Description

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a phenylbutanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with 2-phenylbutanoyl chloride under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering its chemical properties.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, each with unique chemical and biological properties

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: This compound shares the chlorophenyl group and exhibits similar biological activities.

    Quinazolinone Derivatives: Various quinazolinone derivatives have been studied for their diverse biological activities, including anticancer and antimicrobial properties.

Uniqueness

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-phenylbutanamide

InChI

InChI=1S/C24H22ClN3O2/c1-2-19(16-6-4-3-5-7-16)23(30)28-24-26-14-20-21(27-24)12-17(13-22(20)29)15-8-10-18(25)11-9-15/h3-11,14,17,19H,2,12-13H2,1H3,(H,26,27,28,30)

InChI Key

PTJHYSRNQDMGAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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